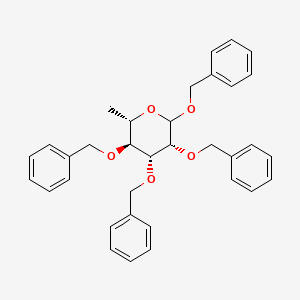

1,2,3,4-Tetra-O-benzyl-L-rhamnopyranoside

Übersicht

Beschreibung

1,2,3,4-Tetra-O-benzyl-L-rhamnopyranoside, also known as this compound, is a useful research compound. Its molecular formula is C₃₄H₃₆O₅ and its molecular weight is 524.65. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Citrus Flavonoids: Nutraceutical and Therapeutic Perspectives

The plants from the Rutaceae family, particularly citrus plants, are rich in a variety of flavonoids. These include glyflavanone, lemairone, acacetin 3,6‐di‐C‐glucoside, and myricetin 3,3′‐di‐α‐l‐rhamnopyranoside, which shows a close structural resemblance to 1,2,3,4-Tetra-O-benzyl-L-rhamnopyranoside. The flavonoids demonstrate a range of bioactivities such as anticancer, antibacterial, antiviral, analgesic, antioxidant, antidiabetic, and anti-inflammatory properties. Flavonoids isolated from citrus plants are considered highly beneficial from a nutraceutical, therapeutic, and pharmaceutical perspective for future medicine, suggesting the potential relevance of similarly structured compounds like this compound in these areas (Alam et al., 2021).

Benzene-1,3,5-tricarboxamide: A Supramolecular Building Block

Benzene-1,3,5-tricarboxamides (BTAs) are increasingly significant in various scientific disciplines, including nanotechnology, polymer processing, and biomedical applications. The versatility of BTAs in forming one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding, and their multivalent nature propelling applications in the biomedical field, highlight their importance. The adaptability of BTAs, a compound structurally related to this compound, underlines the potential of such compounds in a broad spectrum of applications, ranging from material science to therapeutics (Cantekin et al., 2012).

Rhamnocitrin: Biological Importance and Therapeutic Benefit

Rhamnocitrin, also known as 7- methyl-kaempferol, is a flavonoid with a wide range of biological activities, including anti-atherogenic, antioxidant, anti-cancer, anti-bacterial, and neuroprotective properties. This compound, structurally related to this compound, has been isolated from various medicinal plants and has shown promise in pharmacological contexts. The biological effects and therapeutic potential of rhamnocitrin underscore the significance of structurally similar compounds in medical research and potential applications (Patel, 2022).

Wirkmechanismus

1,2,3,4-Tetra-O-benzyl-L-rhamnopyranoside, also known as Benzyl 2,3,4-Tri-O-benzyl-L-rhamnopyranose, is a compound of interest in pharmaceutical and biomedical research . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It has been shown that the presence of α-l-rhamnose moieties positively modulates the anticancer activity of secondary metabolites . This suggests that the compound may interact with targets involved in cancer pathways.

Mode of Action

It is known that the presence of α-l-rhamnose moieties can enhance the anticancer activity of secondary metabolites . This suggests that the compound may interact with its targets to induce changes that inhibit cancer cell growth or proliferation.

Pharmacokinetics

It is known that the compound is primarily used as an intermediate in pharmaceutical and biomedical research, suggesting that it may have favorable pharmacokinetic properties for drug delivery .

Result of Action

It has been shown that rhamnose-containing ursolic and betulinic acid saponins, which may be similar in structure to this compound, have potent cytotoxic and anti-inflammatory activities .

Eigenschaften

IUPAC Name |

(2S,3S,4R,5R)-2-methyl-3,4,5,6-tetrakis(phenylmethoxy)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36O5/c1-26-31(35-22-27-14-6-2-7-15-27)32(36-23-28-16-8-3-9-17-28)33(37-24-29-18-10-4-11-19-29)34(39-26)38-25-30-20-12-5-13-21-30/h2-21,26,31-34H,22-25H2,1H3/t26-,31-,32+,33+,34?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFDBDGICTJECRL-KJDDAZAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H](C(O1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501163975 | |

| Record name | Phenylmethyl 6-deoxy-2,3,4-tris-O-(phenylmethyl)-L-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501163975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

524.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

353754-90-2 | |

| Record name | Phenylmethyl 6-deoxy-2,3,4-tris-O-(phenylmethyl)-L-mannopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=353754-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylmethyl 6-deoxy-2,3,4-tris-O-(phenylmethyl)-L-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501163975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(epsilon-Benzyloxycarbonylamino)caproyl]-beta-L-fucopyranosylamine](/img/structure/B1139913.png)